molecular formula C11H23NO2 B3217611 Tert-butyl 3-(tert-butylamino)propanoate CAS No. 118264-59-8

Tert-butyl 3-(tert-butylamino)propanoate

Cat. No.: B3217611
CAS No.: 118264-59-8
M. Wt: 201.31 g/mol
InChI Key: CLWNYQKQEKJXDD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(tert-butylamino)propanoate: is an organic compound with the molecular formula C11H23NO2. It is an ester derivative that features a tert-butyl group attached to both the amino and ester functionalities. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize tert-butyl 3-(tert-butylamino)propanoate involves the esterification of 3-(tert-butylamino)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

    Amidation Reaction: Another synthetic route involves the amidation of tert-butyl 3-bromopropanoate with tert-butylamine. This reaction can be facilitated by using a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(tert-butylamino)propanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or oxide derivatives.

    Reduction: Formation of tert-butyl 3-(tert-butylamino)propanol.

    Substitution: Formation of substituted propanoates.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of ester and amine reactivity.

Biology:

  • Investigated for potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(tert-butylamino)propanoate involves its interaction with molecular targets through its ester and amino functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Tert-butyl 3-(ethylamino)propanoate: Similar structure but with an ethyl group instead of a tert-butyl group on the amino functionality.

    Tert-butyl 3-bromopropanoate: Contains a bromine atom instead of an amino group.

    Tert-butyl propiolate: An ester with a triple bond in the propanoate chain.

Uniqueness: Tert-butyl 3-(tert-butylamino)propanoate is unique due to the presence of two tert-butyl groups, which impart steric hindrance and influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s stability, solubility, and overall chemical behavior, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl 3-(tert-butylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-10(2,3)12-8-7-9(13)14-11(4,5)6/h12H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWNYQKQEKJXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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